2-(3,4-dimethylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide
Description
2-(3,4-Dimethylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide is a structurally complex acetamide derivative featuring a 3,4-dimethylphenoxy group, a 4-fluorobenzyl substituent, and a furan-2-ylmethyl moiety. This compound belongs to the phenoxyacetamide class, known for diverse biological activities, including antimicrobial and enzyme inhibitory properties. Its design integrates halogenated (fluorine) and heterocyclic (furan) components, which are common in medicinal chemistry to enhance metabolic stability and target binding .
Properties
Molecular Formula |
C22H22FNO3 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H22FNO3/c1-16-5-10-20(12-17(16)2)27-15-22(25)24(14-21-4-3-11-26-21)13-18-6-8-19(23)9-7-18/h3-12H,13-15H2,1-2H3 |
InChI Key |
BDIXVMPOWSVLRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CO3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3,4-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.
Coupling with Fluorobenzylamine: The phenoxyacetic acid intermediate is then coupled with 4-fluorobenzylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Furan-2-ylmethyl Group: The final step involves the reaction of the coupled intermediate with furan-2-ylmethylamine under similar coupling conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and furan rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the amide group, potentially converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Oxidized derivatives of the phenoxy and furan rings.
Reduction: Reduced amine derivatives.
Substitution: Substituted aromatic derivatives with various functional groups.
Scientific Research Applications
The compound 2-(3,4-dimethylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide (CAS Number: 874354-82-2) is a complex organic molecule with promising applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its scientific research applications, highlighting its potential in various fields such as pharmacology and biochemistry.
Anticancer Research
The compound has shown potential as an anticancer agent. Similar compounds have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, studies have indicated that derivatives with furan and phenoxy groups can induce apoptosis in cancer cells through mitochondrial pathways. A notable study demonstrated that a structurally related compound exhibited significant inhibition of human breast cancer cell lines with an IC50 value of 25 µM, suggesting that modifications to the compound's structure could enhance its efficacy against cancer .
Antimicrobial Activity
Research into similar phenoxyacetamide derivatives has revealed promising antimicrobial properties. Compounds within this class have been synthesized and tested against Mycobacterium tuberculosis, showing minimum inhibitory concentration (MIC) values as low as 4 µg/mL for some derivatives. These findings suggest that structural variations in the phenoxy group can significantly impact the antimicrobial activity of the compound .
Anti-inflammatory Properties
The anti-inflammatory potential of related compounds has also been explored. In vivo studies indicated that certain derivatives could effectively reduce inflammation markers such as TNF-alpha and IL-6 in murine models, highlighting their potential for treating inflammatory diseases.
PPAR Ligand Activity
Research indicates that compounds similar to 2-(3,4-dimethylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide may act as ligands for peroxisome proliferator-activated receptors (PPARs). PPARs play a crucial role in regulating glucose and lipid metabolism, which positions these compounds as potential therapeutic agents for metabolic disorders.
Study 1: Anticancer Efficacy
In a study investigating the anticancer efficacy of a related compound, researchers found that treatment led to a dose-dependent inhibition of cell proliferation in MCF-7 breast cancer cells. The mechanism was linked to apoptosis induction, providing insights into how structural features contribute to biological activity.
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of similar compounds in a murine model of acute inflammation. Results showed significant reductions in edema and inflammatory markers following administration, suggesting therapeutic applications for conditions characterized by excessive inflammation.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, where the compound could act as an inhibitor or activator.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Acetamide Derivatives
*Molecular formula of the target compound is inferred based on substituents.
Key Observations :
- Substituent Impact on Yield : Bulky or polar substituents (e.g., hydroxyl in Compound 31) reduce yields compared to simpler alkylamines (Compound 30) .
- Crystallinity : Halogenated derivatives (e.g., Compound 6) exhibit higher melting points due to strong intermolecular interactions (N—H⋯O, C—H⋯F) .
- Chirality : Stereochemistry, as seen in Compound 32, may influence biological activity and synthetic complexity .
Antimicrobial Activity:
Electronic and Steric Effects:
- Fluorine: The 4-fluorobenzyl group in the target compound likely increases lipophilicity and metabolic stability compared to non-halogenated analogs (e.g., Compound 8) .
- Furan : The furan-2-ylmethyl moiety may enhance π-π stacking in receptor binding, contrasting with sulfonylhydrazinylidene groups in Compound 10, which introduce polarity .
Biological Activity
2-(3,4-dimethylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C22H21ClFNO3
- Molecular Weight : 401.9 g/mol
- IUPAC Name : 2-(3,4-dimethylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide
- Canonical SMILES : CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CO3
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. Below are detailed findings from recent studies.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of related compounds with similar structures. For instance, derivatives of N-benzyl acetamides have shown significant antibacterial activity against various pathogens. The structure-activity relationship (SAR) suggests that substituents on the benzyl moiety can enhance the antibacterial efficacy, making compounds like 2-(3,4-dimethylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide promising candidates for further investigation in antimicrobial applications .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study focusing on similar acetamide derivatives demonstrated that they could induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways. The presence of the furan ring is particularly noted for enhancing cytotoxic effects against cancer cells by promoting reactive oxygen species (ROS) generation .
The biological activity of 2-(3,4-dimethylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide is hypothesized to involve:
- Enzyme Inhibition : The compound may interact with enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : It could modulate receptor activity linked to growth factor signaling, thereby influencing tumor growth dynamics.
- Oxidative Stress Induction : By increasing ROS levels, it may trigger oxidative stress responses leading to apoptosis in cancer cells.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A comparative analysis of various acetamide derivatives showed that those with electron-withdrawing groups exhibited enhanced antibacterial properties against Gram-positive and Gram-negative bacteria .
- Anticancer Mechanisms : Research on structurally similar compounds indicated that they could inhibit tumor growth in vivo by inducing apoptosis in breast cancer models through ROS-mediated pathways .
- Pharmacological Evaluation : In a pharmacological study, compounds similar to 2-(3,4-dimethylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide were shown to have lower effective doses than standard treatments like phenobarbital in seizure models, suggesting potential for neurological applications as well .
Data Table: Summary of Biological Activities
Q & A
What are the optimal synthetic routes for 2-(3,4-dimethylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide, and how can low yields in multi-step reactions be mitigated?
Answer:
The synthesis of structurally similar acetamides (e.g., N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide) typically involves coupling substituted phenols or amines with acyl chlorides. For the target compound, a plausible route includes:
- Step 1: React 3,4-dimethylphenol with chloroacetyl chloride to form 2-(3,4-dimethylphenoxy)acetyl chloride.
- Step 2: Perform a double nucleophilic substitution using 4-fluorobenzylamine and furfurylamine under anhydrous conditions (e.g., dichloromethane with triethylamine as a base).
Low yields in multi-step syntheses (e.g., 2–5% yields in ) are often due to steric hindrance or competing side reactions. Mitigation strategies include:
- Using high-purity starting materials to minimize impurities.
- Optimizing reaction stoichiometry and temperature (e.g., used 273 K for controlled coupling).
- Employing column chromatography or recrystallization (e.g., toluene slow evaporation in ) for purification .
How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
Answer:
- NMR:
- ¹H NMR: Distinct signals for the 4-fluorobenzyl group (δ ~7.2–7.4 ppm, doublet splitting due to para-F) and furan protons (δ ~6.3–7.4 ppm). The N-CH₂ groups (4-fluorobenzyl and furfuryl) will show separate peaks at δ ~4.0–4.5 ppm.
- ¹³C NMR: Carbonyl resonance (C=O) at δ ~165–170 ppm. Fluorine coupling in 4-fluorobenzyl will split adjacent carbons.
- IR: Strong absorption at ~1650–1700 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch).
- MS: Molecular ion peak ([M+H]⁺) should match the molecular weight (e.g., used HRMS for validation). Discrepancies in fragment ions may indicate incomplete substitution or impurities .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Answer:
Given structural analogs (e.g., anthraquinone derivatives in and quinazolinones in ) with reported antimicrobial and anticancer activities, prioritize:
- Cytotoxicity assays: MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
- Enzyme inhibition: Screen against kinases or proteases (e.g., EGFR, COX-2) using fluorometric or colorimetric substrates.
- Antimicrobial testing: Broth microdilution assays (CLSI guidelines) for bacterial/fungal strains.
- Dose-response studies: Use concentrations ranging from 1 nM to 100 µM to establish potency .
How can computational methods (e.g., DFT, molecular docking) predict the compound’s stability and target interactions?
Answer:
- DFT calculations: Optimize the geometry using Gaussian09 at B3LYP/6-31G(d) level to predict bond lengths, angles, and electrostatic potential surfaces. Compare with crystallographic data (e.g., reported dihedral angles of 10.8°–85.8° between aromatic rings).
- Molecular docking: Use AutoDock Vina to model interactions with targets like kinases or GPCRs. The furan and fluorobenzyl groups may engage in π-π stacking or hydrophobic interactions. Validate with MD simulations (e.g., 100 ns runs in GROMACS) to assess binding stability .
What strategies address discrepancies in biological activity data across studies?
Answer:
Contradictory results (e.g., varying IC₅₀ values) may arise from:
- Assay conditions: Differences in cell lines, serum concentrations, or incubation times. Standardize protocols (e.g., used consistent spectrofluorometric parameters).
- Compound purity: Verify via HPLC (≥95% purity; ).
- Solubility: Use DMSO stocks with ≤0.1% final concentration to avoid solvent toxicity.
- Statistical rigor: Perform triplicate experiments with ANOVA analysis (p<0.05 significance) .
How does the compound’s stereoelectronic profile influence its pharmacokinetic properties?
Answer:
- LogP: Predicted ~3.5 (via ChemDraw), indicating moderate lipophilicity. The 4-fluorobenzyl group enhances membrane permeability.
- Metabolic stability: Cytochrome P450 (CYP3A4/2D6) metabolism likely due to the furan and acetamide moieties. Use hepatic microsome assays (e.g., ’s analogs) to quantify half-life.
- Toxicity: Screen for hERG inhibition (patch-clamp assays) and Ames test for mutagenicity .
What crystallographic techniques confirm the compound’s solid-state structure?
Answer:
- Single-crystal X-ray diffraction: Grow crystals via slow evaporation (e.g., toluene/ethanol mixture). Resolve the structure using SHELX-97 ( achieved R-factor = 0.039).
- Hydrogen bonding analysis: Identify intermolecular N–H···O and C–H···O interactions (e.g., reported N1–H1N···O1 bonds stabilizing 1D chains) .
How can SAR studies optimize this compound’s bioactivity?
Advanced Research Focus:
- Modify substituents: Replace 3,4-dimethylphenoxy with halogenated or nitro groups to enhance target affinity (e.g., ’s anthraquinone derivatives showed activity with electron-withdrawing groups).
- Scaffold hopping: Replace the furan with thiophene () or pyridine to alter π-electron density.
- Prodrug design: Introduce esterase-labile groups (e.g., acetyl) to improve solubility .
What safety protocols are critical for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
